1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. The reaction is carried out in solvents like polyethylene glycol (PEG) or diglyme at high temperatures to facilitate the nucleophilic ring-opening reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on its structure.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include benzyl bromide and other alkylating agents. The reactions are typically carried out in solvents like DMSO and under conditions that promote nucleophilic substitution .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with benzyl bromide can yield monobenzyl-DABCO products .
Scientific Research Applications
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophilic catalyst. The compound’s structure allows it to facilitate various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved in its action are primarily related to its role as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with similar reactivity but different structural features.
Uniqueness
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific functional groups and the presence of a boron atom in its structure. This gives it distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C13H16BO5- |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)benzoate |
InChI |
InChI=1S/C13H16BO5/c1-13-7-17-14(18-8-13,19-9-13)11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-9H2,1-2H3/q-1 |
InChI Key |
UHFUVWMBBIMLRA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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